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molecular formula C8H7BrF2O B8648529 4-(2-Bromoethoxy)-1,2-difluorobenzene

4-(2-Bromoethoxy)-1,2-difluorobenzene

Cat. No. B8648529
M. Wt: 237.04 g/mol
InChI Key: DZQUONFHNWWPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163027B2

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and 3,4-difluorophenoxy-ethylbromide in 36% yield. The reagent 3,4-difluorophenoxy-ethylbromide was prepared by a similar procedure for the synthesis of 4-chloro-3-fluorophenoxy-ethylbromide in Example 4 above from 3,4-difluorophenol and 1,2-dibromoethane. EM (calc.): 336.1; MS (ESI) m/e: 337.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[C:10]([SH:12])[N:11]=[C:4]2[N:3]=1.[F:13][C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][C:23]=1[F:24])[O:17][CH2:18][CH2:19][Br:20].ClC1C=CC(OCCBr)=CC=1F.FC1C=C(O)C=CC=1F.BrCCBr>>[F:13][C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][C:23]=1[F:24])[O:17][CH2:18][CH2:19][S:12][C:10]1[N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=1.[F:13][C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][C:23]=1[F:24])[O:17][CH2:18][CH2:19][Br:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(OCCBr)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=2N(C(=C1)C)N=C(N2)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(OCCBr)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCSC2=NN3C(N=C(C=C3C)C)=N2)C=CC1F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%
Name
Type
product
Smiles
FC=1C=C(OCCBr)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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